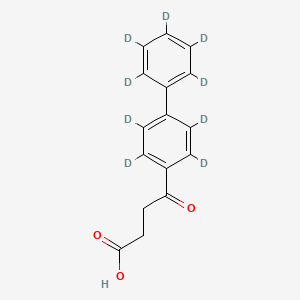

Fenbufen-d9

Übersicht

Beschreibung

Fenbufen-d9 is a deuterium-labeled version of Fenbufen . Fenbufen is an orally active non-steroidal anti-inflammatory drug (NSAID) with antipyretic effects . It has potent activity in a variety of animal models, including carageenin edema, UV erythema, and adjuvant arthritis .

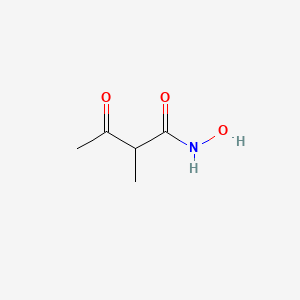

Molecular Structure Analysis

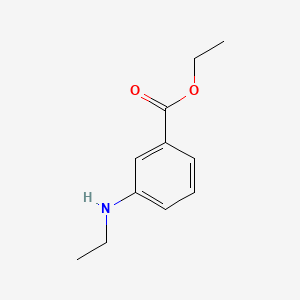

The molecular formula of Fenbufen-d9 is C16H5D9O3, and its molecular weight is 263.34 .Chemical Reactions Analysis

Fenbufen and its analogs have been prepared by the Friedel-Crafts condensation of succinic anhydride with various aromatic compounds catalyzed by aluminum chloride . Some compounds were prepared by modification of preformed aryl keto acids .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Fenbufen amide analogs have been studied for their antitumor effects. Research indicates that certain amide analogs of Fenbufen, including those with varying carbon chain lengths, exhibit antitumor properties. This application is significant in the development of new cancer therapies .

Treatment of Rheumatoid Arthritis

Fenbufen is widely recognized for its use in treating rheumatoid arthritis. Its anti-inflammatory properties make it a valuable drug in managing this chronic condition .

Analytical Chemistry Applications

Fenbufen has been used in analytical chemistry for the development of new methods for drug determination. For example, a direct chemiluminescence method has been employed for the sensitive and rapid determination of Fenbufen in pharmaceutical preparations and biological samples .

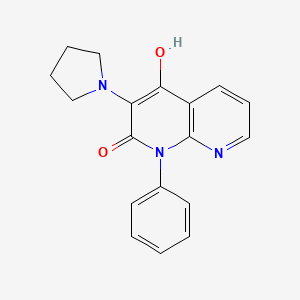

Wirkmechanismus

Target of Action

Fenbufen-d9, a deuterium-labeled variant of Fenbufen, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

Fenbufen-d9 acts by inhibiting the activity of COX-1 and COX-2 enzymes . By doing so, it prevents the production of prostaglandins, thereby reducing inflammation and relieving pain .

Biochemical Pathways

The primary biochemical pathway affected by Fenbufen-d9 is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, Fenbufen-d9 reduces the production of prostaglandins, which are involved in mediating inflammatory responses .

Pharmacokinetics

The half-life of Fenbufen is approximately 10 hours . .

Result of Action

The molecular and cellular effects of Fenbufen-d9’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Fenbufen-d9 can alleviate symptoms associated with conditions like osteoarthritis, ankylosing spondylitis, and tendinitis .

Safety and Hazards

Zukünftige Richtungen

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Eigenschaften

IUPAC Name |

4-oxo-4-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKPRAICRBAOD-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C(=O)CCC(=O)O)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

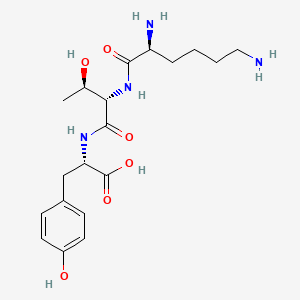

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)